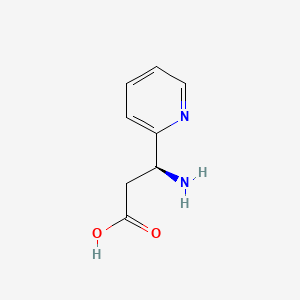

(S)-3-Amino-3-(pyridin-2-YL)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGSNNEAOFFCL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Amino 3 Pyridin 2 Yl Propanoic Acid

Historical Perspectives on the Synthesis of α,β-Amino Acids

The synthesis of β-amino acids has a rich history, driven by their presence in natural products and their utility as precursors to β-lactams and other biologically active molecules. hilarispublisher.com Early methods often relied on classical approaches such as the Hofmann and Curtius rearrangements of succinic acid derivatives or the Arndt-Eistert homologation of α-amino acids. These traditional methods, while foundational, typically yielded racemic mixtures, necessitating challenging and often inefficient resolution steps to isolate the desired enantiomer. libretexts.org The advent of stereoselective synthesis has revolutionized the field, providing access to enantiomerically pure β-amino acids with greater efficiency and control. rsc.org

Enantioselective Synthesis Strategies for (S)-3-Amino-3-(pyridin-2-YL)propanoic acid

The synthesis of enantiomerically pure this compound necessitates the use of sophisticated asymmetric methodologies. These can be broadly categorized into chiral auxiliary-based approaches, asymmetric catalysis, and chemoenzymatic methods.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a diastereoselective transformation. wikipedia.org Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely employed in asymmetric synthesis. santiago-lab.comnih.gov

A plausible strategy for the synthesis of this compound using a chiral auxiliary involves the diastereoselective functionalization of a pyridine-containing substrate. For instance, an Evans oxazolidinone can be acylated with a pyridine-derived carboxylic acid. The resulting chiral imide can then undergo a stereoselective reaction, such as a conjugate addition or an alkylation, to introduce the amino group or a precursor at the β-position.

A particularly relevant and innovative approach is the interrupted hydrogenation of a pyridine (B92270) ring attached to a chiral oxazolidinone auxiliary. This method allows for the stereoselective synthesis of δ-lactams, which can then be hydrolyzed to the corresponding δ-amino acids. While this has been demonstrated for δ-amino acids, the principle could be adapted for β-amino acids.

Table 1: Representative Diastereoselective Synthesis of Piperidones via Interrupted Pyridine Hydrogenation using a Chiral Auxiliary

| Entry | Pyridine Substrate | Chiral Auxiliary | Product | Yield (%) | d.r. |

| 1 | 4-Phenylpyridine | (R)-4-isopropyloxazolidinone | (R,R)-4-Phenyl-2-piperidone | 85 | >95:5 |

| 2 | 4-(p-Tolyl)pyridine | (R)-4-isopropyloxazolidinone | (R,R)-4-(p-Tolyl)-2-piperidone | 82 | >95:5 |

| 3 | 4-(p-CF₃-phenyl)pyridine | (R)-4-isopropyloxazolidinone | (R,R)-4-(p-CF₃-phenyl)-2-piperidone | 78 | >95:5 |

This table presents representative data for the synthesis of substituted piperidones, which are precursors to δ-amino acids, illustrating the high diastereoselectivity achievable with chiral auxiliaries in pyridine hydrogenation. The diastereomeric ratio (d.r.) indicates the ratio of the desired diastereomer to all other diastereomers.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov The asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino acids. nih.gov

For the synthesis of this compound, an organocatalytic asymmetric Mannich reaction could be employed. This would typically involve the reaction of 2-pyridinecarboxaldehyde (B72084) with a suitable nucleophile, such as a ketene (B1206846) silyl (B83357) acetal (B89532) or an enolizable carbonyl compound, in the presence of a chiral organocatalyst. Chiral amines, such as proline and its derivatives, or bifunctional catalysts like thioureas, are commonly used for this purpose. The resulting β-amino ester or ketone can then be converted to the desired β-amino acid through hydrolysis and/or reduction.

Table 2: Representative Organocatalytic Asymmetric Mannich Reactions

| Entry | Aldehyde | Nucleophile | Catalyst | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Acetone | (S)-Proline | 68 | 76 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | Chiral Thiourea | 95 | 94 |

| 3 | Furfural | Methyl Ethyl Ketone | Chiral Diamine | 88 | 92 |

This table showcases typical results for organocatalytic asymmetric Mannich reactions with various aldehydes and nucleophiles, demonstrating the potential for high yields and enantioselectivities applicable to the synthesis of the target molecule.

Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric reactions. The asymmetric hydrogenation of a suitable prochiral enamine or β-keto ester precursor is a highly efficient method for the synthesis of chiral β-amino acids. nih.govacs.orgresearchgate.net

A potential route to this compound via metal catalysis would involve the synthesis of a β-(pyridin-2-yl)-β-aminoacrylate derivative. The asymmetric hydrogenation of the carbon-carbon double bond of this enamine precursor, catalyzed by a chiral rhodium or ruthenium complex, would yield the desired (S)-β-amino acid ester with high enantioselectivity. Subsequent hydrolysis of the ester would afford the final product.

Table 3: Representative Metal-Catalyzed Asymmetric Hydrogenation of β-Enamino Esters

| Entry | Substrate | Catalyst | H₂ Pressure (bar) | Yield (%) | ee (%) |

| 1 | Methyl (Z)-3-amino-3-phenylacrylate | [Rh(COD)₂(R,R)-Me-BPE]⁺BF₄⁻ | 10 | >99 | 96 |

| 2 | Ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate | [Ru(OAc)₂(S)-BINAP] | 20 | 98 | 95 |

| 3 | tert-Butyl (Z)-3-amino-3-(2-thienyl)acrylate | [Rh(COD)₂(R,S)-Josiphos]PF₆ | 15 | 97 | 98 |

This table provides examples of the highly efficient and enantioselective hydrogenation of β-enamino esters to the corresponding β-amino esters using various chiral metal catalysts.

Chemoenzymatic Synthesis Routes to this compound

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. nih.gov Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. libretexts.orgrsc.org

In the context of this compound, a chemoenzymatic approach would likely involve the initial chemical synthesis of the racemic β-amino acid or a suitable derivative. This racemic mixture would then be subjected to an enzymatic resolution. For example, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer of the amino group, allowing for the separation of the unreacted (S)-enantiomer. Alternatively, an amidase could selectively hydrolyze the amide of one enantiomer. Transaminases are another class of enzymes that could be employed in a kinetic resolution or a stereoselective synthesis starting from a β-keto acid precursor. nih.gov

While specific examples for the enzymatic resolution of 3-Amino-3-(pyridin-2-YL)propanoic acid are not prevalent in the literature, the general applicability of these enzymatic methods to a wide range of amino acids suggests their potential for the synthesis of the target molecule. The success of such a strategy would depend on finding an enzyme with the appropriate substrate specificity and enantioselectivity for the pyridine-containing substrate.

Total Synthesis and Stereocontrol Considerations

The synthesis of enantiomerically pure β-amino acids, particularly those containing a heteroaromatic substituent like a pyridyl group, is a topic of considerable research interest. hilarispublisher.com A variety of strategies have been explored to achieve the synthesis of this compound with high stereochemical fidelity. Key approaches include asymmetric conjugate addition, catalytic asymmetric hydrogenation, and enzymatic resolutions.

One of the prominent methods for constructing the chiral β-amino acid backbone is through the asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. Research into the synthesis of β-pyridyl-β-amino acid derivatives has shown that the conjugate addition of a homochiral lithium amide to a tert-butyl 3-(pyridin-2-yl)prop-2-enoate can be employed. However, this approach can suffer from low levels of diastereoselectivity when using an unsubstituted 2-pyridyl substrate. rsc.org The stereochemical outcome is highly dependent on the substitution pattern of the pyridine ring. rsc.org

Catalytic asymmetric hydrogenation of β-enamino esters represents a powerful and highly efficient method for the synthesis of chiral β-amino acids. google.com This approach typically involves the use of a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand. The substrate, a β-(acylamino)acrylate, can be hydrogenated with high enantioselectivity to afford the desired protected β-amino acid. While this method is widely applicable, the specific conditions, including the choice of catalyst, ligand, and solvent, must be carefully optimized for substrates containing a 2-pyridyl group to achieve high yields and enantiomeric excess. A general patent describes the asymmetric hydrogenation of prochiral beta-amino acrylic acid derivatives with an unprotected primary amino group using a transition metal complexed with a chiral ferrocenyl diphosphine ligand, highlighting its potential for industrial-scale production. google.com

Another effective strategy for obtaining the desired (S)-enantiomer is through the resolution of a racemic mixture. This can be achieved via classical chemical resolution using a chiral resolving agent or through enzymatic resolution. Enzymatic methods are particularly attractive due to their high selectivity and mild reaction conditions.

A hypothetical, yet plausible, total synthesis of this compound could commence with the condensation of 2-pyridinecarboxaldehyde with malonic acid to form 3-(pyridin-2-yl)acrylic acid. Subsequent esterification would yield the corresponding α,β-unsaturated ester. This intermediate could then be subjected to an asymmetric Michael addition with a suitable nitrogen source, catalyzed by a chiral catalyst. Alternatively, the α,β-unsaturated ester can be converted to a β-enamino ester, followed by asymmetric hydrogenation. The final step would involve the hydrolysis of the ester and any protecting groups to yield the target amino acid.

The stereocontrol at the C3 position is the most critical aspect of the synthesis. The choice of chiral auxiliary, catalyst, or enzyme is paramount in dictating the enantiomeric purity of the final product. For instance, in asymmetric conjugate additions, the structure of the chiral lithium amide directly influences the facial selectivity of the addition to the enoate. rsc.org In asymmetric hydrogenation, the chirality of the metal-ligand complex creates a chiral environment that directs the hydrogenation to one face of the double bond.

Scalability and Efficiency of this compound Production

The transition from a laboratory-scale synthesis to a large-scale, efficient, and cost-effective industrial process is a significant challenge. For the production of this compound, several factors must be considered to ensure scalability and efficiency, including the cost and availability of starting materials, the number of synthetic steps, reaction times, and the need for purification methods like chromatography. google.com

Methodologies that are amenable to large-scale production are highly sought after. nih.gov Asymmetric hydrogenation is a particularly attractive option for industrial applications due to its catalytic nature, which allows for the production of large quantities of the desired enantiomer with a small amount of a chiral catalyst. google.com The efficiency of such processes is often measured by the turnover number (TON) and turnover frequency (TOF) of the catalyst. High TONs and TOFs translate to lower catalyst loading and shorter reaction times, which are crucial for cost-effective production.

A patent for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a related compound, highlights efforts to improve efficiency by increasing the yield to 80% and optimizing reaction times. While this specific patent describes the synthesis of a different isomer, the principles of process optimization are broadly applicable.

The following table summarizes key considerations for the scalable synthesis of chiral β-amino acids, which are relevant to the production of this compound.

| Feature | Advantage for Scalability and Efficiency | Relevant Synthetic Approaches |

| Catalytic Methods | Low catalyst loading, high throughput. | Asymmetric Hydrogenation google.com |

| One-Pot Procedures | Reduced unit operations, less waste, time-saving. | acs.orgnih.gov |

| High Yields | Maximizes product output from starting materials. | nih.gov |

| Non-Chromatographic Purification | Avoids time-consuming and costly purification steps. | Crystallization-induced resolution google.com |

| Atom Economy | Maximizes the incorporation of starting material atoms into the final product. | Addition reactions (e.g., conjugate addition, hydrogenation) |

Chemical Reactivity and Functionalization of S 3 Amino 3 Pyridin 2 Yl Propanoic Acid

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in (S)-3-Amino-3-(pyridin-2-YL)propanoic acid is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents. wikipedia.org

Electrophilic Aromatic Substitution Patterns

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less susceptible to electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The nitrogen atom deactivates the ring, making reactions like nitration and sulfonation sluggish and requiring harsh conditions. wikipedia.orgresearchgate.net When substitution does occur, it is directed primarily to the 3- and 5-positions, which are the most electron-rich carbon atoms in the ring. wikipedia.org The protonation of the pyridine nitrogen under acidic conditions further deactivates the ring towards electrophilic attack. rsc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Reagent/Reaction | Position of Substitution | Conditions |

| Nitration (e.g., HNO₃/H₂SO₄) | 3-position | Vigorous conditions |

| Sulfonation (e.g., SO₃/H₂SO₄) | 3-position | Even more difficult than nitration |

| Bromination | 3-position | Proceeds well |

| Chlorination | 3-position | Proceeds well |

This table presents generalized reactivity patterns for the pyridine ring.

Nucleophilic Additions and Substitutions

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org This reactivity is attributed to the lower electron density at these positions due to the influence of the electronegative nitrogen atom. The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNA) reactions. semanticscholar.org

N-Oxidation and Quaternization Reactions

The nitrogen atom of the pyridine ring readily undergoes oxidation to form the corresponding N-oxide. wikipedia.orgscripps.edu This transformation is typically achieved using peracids. bhu.ac.in N-oxidation activates the pyridine ring, making the 2- and 4-positions more susceptible to both electrophilic and nucleophilic attack. bhu.ac.in For instance, nitration of pyridine N-oxide occurs preferentially at the 4-position. bhu.ac.in The nitrogen atom can also be alkylated by reaction with alkyl halides to form pyridinium (B92312) salts. wikipedia.org This quaternization further increases the ring's susceptibility to nucleophilic attack.

Transformations Involving the Amino Group of this compound

The primary amino group of this compound is a key site for functionalization, allowing for the formation of amides, peptides, and other derivatives.

Amidation and Peptide Coupling Reactions

The amino group can readily participate in amidation reactions with carboxylic acids or their activated derivatives to form amide bonds. In the context of peptide synthesis, this β-amino acid can be incorporated into peptide chains using standard peptide coupling reagents. These reagents activate the carboxylic acid group of another amino acid, facilitating its reaction with the amino group of this compound. uni-kiel.de The resulting peptides containing a β-amino acid unit are often referred to as β-peptides or hybrid α,β-peptides and can exhibit unique conformational properties and enhanced stability towards enzymatic degradation. nih.govacs.org

Table 2: Common Peptide Coupling Reagents

| Reagent Name | Abbreviation |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

This table lists common reagents used to facilitate the formation of peptide bonds.

Protection and Deprotection Strategies

To achieve selective reactions at other parts of the molecule or during peptide synthesis, the amino group often needs to be temporarily protected. wikipedia.org Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org An expedient method for the resolution of the related 3-amino-3-(3'-pyridyl)propionic acid involves the use of N-Boc protection. acs.org

Table 3: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

This table summarizes common protecting groups for the amino functionality and the conditions for their removal.

Derivatization to Form Ureas, Carbamates, and Sulfonamides

The secondary amine in this compound is a key site for functionalization to introduce urea (B33335), carbamate (B1207046), and sulfonamide moieties. These functional groups are prevalent in many biologically active compounds.

Ureas: The synthesis of urea derivatives from primary or secondary amines is a well-established transformation in organic chemistry. nih.gov For this compound, the formation of a urea linkage would typically involve reaction with an isocyanate. Alternatively, a two-step procedure can be employed, starting with the reaction of the amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form a carbamoyl (B1232498) chloride, which is then reacted with another amine. nih.gov In the context of complex molecules, the use of coupling agents to form urea bonds from amines and carbonic acid sources is also a common strategy. mdpi.com While specific examples for the direct conversion of this compound to its urea derivatives are not extensively detailed in the available literature, the general principles of urea synthesis are applicable. For instance, the synthesis of urea-containing carnosic acid derivatives involved the reaction of an isocyanate with various amines in THF at room temperature. mdpi.com

Carbamates: Carbamates are another important class of derivatives that can be synthesized from the amino group of this compound. The most common method for carbamate formation is the reaction of the amine with a chloroformate in the presence of a base. mdpi.com For example, the synthesis of lupeol-3-carbamate derivatives was achieved by first reacting lupeol (B1675499) with 4-nitrophenyl chloroformate in the presence of pyridine, followed by reaction with various amines. mdpi.com This two-step approach could be adapted for the synthesis of carbamate derivatives of this compound.

Sulfonamides: The amino group can also be converted to a sulfonamide through reaction with a sulfonyl chloride in the presence of a base. nih.gov The synthesis of sulfonamide methoxypyridine derivatives has been reported, demonstrating the feasibility of this transformation on pyridine-containing molecules. nih.gov A general procedure for the synthesis of N-pyridin-3-yl-benzenesulfonamide involved the reaction of 3-aminopyridine (B143674) with benzenesulfonyl chloride in the presence of aqueous sodium carbonate. bldpharm.com This method highlights a straightforward approach to installing a sulfonamide group on a pyridine-containing amine.

| Derivative | General Reagents | Typical Conditions |

| Urea | Isocyanate (R-N=C=O) or Phosgene/Triphosgene followed by an amine (R'-NH2) | Aprotic solvent (e.g., THF, DCM), often at room temperature. nih.govmdpi.com |

| Carbamate | Chloroformate (R-O-CO-Cl) | Base (e.g., pyridine, triethylamine), aprotic solvent (e.g., CH2Cl2), room temperature. mdpi.com |

| Sulfonamide | Sulfonyl chloride (R-SO2-Cl) | Base (e.g., Na2CO3, pyridine), aqueous or organic solvent. nih.govbldpharm.com |

This table presents generalized conditions based on the synthesis of similar compounds, as specific data for this compound was not found in the searched literature.

Carboxylic Acid Functional Group Chemistry

The carboxylic acid moiety of this compound provides another handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction to the corresponding alcohol.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, a patent describes the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid by reacting it with methanol (B129727) and a few drops of concentrated sulfuric acid overnight. nih.gov Another approach involves the use of ionic liquids as the reaction medium for the esterification of unprotected amino acids with benzyl (B1604629) chloride, which can be a milder alternative. researchgate.net A patent for the preparation of ethyl 3-(pyridin-2-ylamino)propanoate, a related compound, utilizes trifluoromethanesulfonic acid as a catalyst for the reaction between 2-aminopyridine (B139424) and ethyl acrylate. google.com

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This reaction typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. growingscience.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and reduce side reactions. peptide.com Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. growingscience.com A three-component condensation of amines, carboxylic acids, and pyridine N-oxides has been reported for the synthesis of 2-amidopyridines, showcasing a modern approach to amide bond formation involving pyridine scaffolds. nih.gov

| Reaction | Activating/Coupling Reagent | Amine/Alcohol | Typical Solvent |

| Esterification | H2SO4 (catalytic) | Methanol, Ethanol, etc. | The corresponding alcohol is often used as the solvent. nih.gov |

| Amide Formation | HATU/DIPEA | Primary or Secondary Amine | DMF, DCM growingscience.com |

| Amide Formation | DCC/HOBt | Primary or Secondary Amine | DMF, DCM peptide.com |

This table presents generalized conditions based on the synthesis of similar compounds, as specific data for this compound was not found in the searched literature.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (S)-3-amino-3-(pyridin-2-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. evitachem.com The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and liberate the alcohol. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids directly, although it can reduce esters. evitachem.com Therefore, a two-step process involving esterification followed by reduction with NaBH4 is an alternative strategy. The resulting amino alcohol can serve as a versatile intermediate for further synthetic modifications.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of all the starting materials. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid, makes it an ideal candidate for certain MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov In this context, this compound can serve as both the amine and carboxylic acid component in what is known as an Ugi three-component reaction (U-3CR). beilstein-journals.org The reaction would proceed by condensation of the amino group with an aldehyde or ketone to form an imine, which is then protonated by the carboxylic acid. Subsequent addition of an isocyanide and intramolecular attack by the carboxylate, followed by a Mumm rearrangement, would yield a complex heterocyclic product. While the Ugi reaction is a powerful tool for generating molecular diversity, specific examples employing this compound have not been detailed in the reviewed literature.

Passerini Reaction: The Passerini three-component reaction involves the combination of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Although this compound contains a carboxylic acid, its primary role in a Passerini-type reaction would be as the carboxylic acid component. The amino group would likely need to be protected to prevent side reactions. The Passerini reaction is a valuable method for the synthesis of α-hydroxy acid derivatives and has been used in the synthesis of various complex molecules. nih.gov

Conformational Analysis and Stereochemical Aspects of S 3 Amino 3 Pyridin 2 Yl Propanoic Acid

Preferred Conformations in Solution and Solid State

The conformational landscape of (S)-3-amino-3-(pyridin-2-yl)propanoic acid is determined by the rotational freedom around its single bonds. The key dihedral angles that define its backbone conformation are φ (N-Cβ-Cα-C) and θ (H-N-Cβ-Cα). The presence of a bulky pyridin-2-yl group at the C3 position, along with the amino and carboxylic acid groups, leads to specific preferred conformations that minimize steric hindrance and optimize intramolecular interactions.

In the absence of specific experimental data from X-ray crystallography or high-resolution NMR for this compound, its conformational preferences can be inferred from computational studies and data on analogous β-amino acids. scirp.org Theoretical studies on β-amino acids suggest that they can adopt folded or extended conformations. scirp.org The relative stability of these conformations is influenced by the nature of the side chains and the surrounding environment (solvent polarity). scirp.orgnih.gov

For this compound, the pyridine (B92270) ring introduces a significant steric presence. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, potentially influencing the orientation of the amino and carboxylic acid groups. In solution, the molecule likely exists as a population of interconverting conformers. The zwitterionic form, prevalent at physiological pH, would feature an ammonium (B1175870) group (NH3+) and a carboxylate group (COO-), creating opportunities for strong electrostatic interactions and hydrogen bonding that can stabilize specific folded conformations.

In the solid state, molecules typically adopt a single, low-energy conformation that allows for efficient packing. This conformation is heavily influenced by intermolecular hydrogen bonding, where the amino and carboxylic acid moieties of adjacent molecules would interact to form an extended network.

Table 1: Predicted Torsional Angles for Major Conformations of a Generic β-Amino Acid Backbone. (Note: These are generalized values for β-amino acids; specific values for this compound would require dedicated computational or experimental analysis.)

| Conformation | Torsion Angle φ (C-N-Cβ-Cα) | Torsion Angle θ (N-Cβ-Cα-C) | Torsion Angle ψ (Cβ-Cα-C-N) |

| Extended | ~180° | ~180° | ~180° |

| Folded (C6) | -60° to -100° | 80° to 140° | -80° to -120° |

| Folded (C8) | 60° to 100° | -80° to -140° | 80° to 120° |

Chirality and Enantiomeric Purity Assessment

The stereocenter in this compound is the C3 carbon, which is bonded to four different groups: a hydrogen atom, an amino group, a carboxymethyl group (-CH2COOH), and a pyridin-2-yl group. This chirality gives rise to two enantiomers: this compound and its non-superimposable mirror image, (R)-3-amino-3-(pyridin-2-yl)propanoic acid. The "S" designation refers to the specific three-dimensional arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The assessment of enantiomeric purity is crucial for any application involving a single enantiomer, as the biological or chemical activity of the two enantiomers can differ significantly. Several analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a primary method for separating enantiomers. chiraltech.comchromatographytoday.com CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acids, common CSPs include those based on macrocyclic glycopeptides (e.g., teicoplanin-based phases) or cinchona alkaloids. chiraltech.comchromatographytoday.comsigmaaldrich.com The enantiomers of this compound could be resolved directly without derivatization using such columns.

Indirect Chiral HPLC involves derivatizing the amino acid with a chiral derivatizing agent of high enantiomeric purity (e.g., Marfey's reagent, FDAA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. This method, often coupled with mass spectrometry, is highly sensitive and reliable for determining enantiomeric ratios. nih.gov

Table 2: Representative HPLC Data for Chiral Separation. (Note: This is a hypothetical representation of data that could be obtained from a chiral HPLC experiment.)

| Enantiomer | Retention Time (minutes) | Peak Area (%) |

| This compound | 12.5 | >99.5 |

| (R)-3-Amino-3-(pyridin-2-yl)propanoic acid | 15.2 | <0.5 |

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonding plays a significant role in defining the preferred conformation of this compound. These non-covalent interactions can occur between the amino group (donor), the carboxylic acid group (donor and acceptor), and the nitrogen atom of the pyridine ring (acceptor).

In its non-ionized form, a hydrogen bond can form between the lone pair of the amino group's nitrogen and the hydroxyl proton of the carboxylic acid, or between the carbonyl oxygen and a proton from the amino group. In the zwitterionic form, the ammonium group (-NH3+) can form strong hydrogen bonds with the carboxylate group (-COO-).

The most probable intramolecular hydrogen bond would involve the formation of a six-membered ring, a common motif in β-amino acids, which contributes to the stability of folded conformations. scirp.org This interaction would occur between the amino group and the carbonyl oxygen of the propanoic acid backbone. Additionally, the pyridin-2-yl nitrogen's proximity to the chiral center allows for potential hydrogen bonding with either the amino or carboxylic acid group, which could further stabilize certain rotameric states of the side chain. The exact nature and strength of these bonds would be influenced by the solvent environment. scirp.org

Influence of Stereochemistry on Molecular Recognition

The specific (S)-configuration of the chiral center is fundamental to how this compound is recognized by other chiral molecules, such as enzymes, receptors, or other amino acids in a peptide chain. Molecular recognition is dependent on a precise three-dimensional fit between interacting molecules.

The stereochemistry at C3 dictates the spatial orientation of the amino group, the carboxylic acid moiety, and the pyridin-2-yl side chain. In a biological context, an enzyme's active site or a receptor's binding pocket is itself chiral and will preferentially bind to one enantiomer over the other. For instance, if this amino acid were to be incorporated into a peptide, the (S)-configuration would determine the orientation of the pyridin-2-yl side chain relative to the peptide backbone, influencing the peptide's secondary structure and its ability to interact with its target. nih.govresearchgate.net

The distinct spatial arrangement of the functional groups in the (S)-enantiomer compared to the (R)-enantiomer leads to different non-covalent interactions (hydrogen bonds, electrostatic interactions, van der Waals forces) with a chiral binding partner. This difference in interaction energy is the basis for stereoselective recognition, which can result in one enantiomer being biologically active while the other is inactive or has a different activity profile. The ability of the pyridin-2-yl group to participate in π-stacking or act as a hydrogen bond acceptor further contributes to the specificity of these interactions.

Spectroscopic and Advanced Analytical Techniques for Characterization of S 3 Amino 3 Pyridin 2 Yl Propanoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced 2D NMR techniques are necessary for the unambiguous assignment of all atoms within the molecule and for determining its conformation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide correlational data that reveal the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, COSY would show correlations between the proton on the chiral center (C3) and the adjacent methylene (B1212753) protons (C2), as well as among the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the signal for the chiral carbon (C3) would be correlated with its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). HMBC is vital for piecing together the molecular skeleton. Key correlations would be expected between the protons on the pyridine ring and the chiral carbon (C3), and between the methylene protons (C2) and the carboxylic carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal spatial proximities between the pyridine ring protons and the protons on the propanoic acid backbone.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies proton-proton couplings. | H3 ↔ H2 protons; correlations between pyridine ring protons. |

| HSQC | Correlates directly bonded C-H pairs. | C3-H3; C2-H2; correlations for each C-H on the pyridine ring. |

| HMBC | Shows long-range (2-4 bond) C-H couplings. | Pyridine H's ↔ C3; H2 ↔ C1 (carboxyl); H3 ↔ C1. |

| NOESY | Reveals through-space proton proximities. | Pyridine ring protons ↔ H3; H3 ↔ H2. |

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides structural information on solid materials, where molecular motion is restricted. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. ssNMR can provide insights into the local environment of atoms, polymorphism (the existence of multiple crystalline forms), and intermolecular interactions in the solid state. For this compound, ssNMR could be used to study the hydrogen bonding network involving the carboxylic acid, the amino group, and the pyridine nitrogen in the crystalline form.

Chiral Chromatography Methods (HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is critical for any chiral compound. sigmaaldrich.combldpharm.com Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

For amino acids, direct separation of enantiomers without derivatization is often possible using chiral stationary phases (CSPs). nih.gov Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for polar and ionic compounds like amino acids. nih.gov Alternatively, derivatization with a chiral agent can be used to form diastereomers that can be separated on a standard achiral column. rsc.org

While specific chiral separation data for the 2-pyridyl isomer is not available, a database from Chiral Technologies provides HPLC conditions for the separation of the racemic positional isomer, 3-amino-3-(pyridin-3-yl)propanoic acid, demonstrating the feasibility of this approach.

Table 5.2.1: Chiral HPLC Separation Data for 3-Amino-3-(pyridin-3-yl)propanoic acid

| Column | Mobile Phase | k1 | α | Rs |

|---|---|---|---|---|

| CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | 5.51 | 1.58 | 2.73 |

| CHIRALPAK ZWIX(+) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | 7.34 | 1.20 | 2.29 |

Data sourced from the Chiral Technologies Amino Acid Database for a positional isomer. nih.gov Here, k1 is the retention factor of the first eluting enantiomer, α is the separation factor, and Rs is the resolution.

For GC analysis, amino acids typically require derivatization to increase their volatility. A common method involves esterification of the carboxylic acid followed by acylation of the amino group, for example, to form N-trifluoroacetyl-O-methyl ester derivatives. rsc.org These derivatives can then be separated on a chiral GC column.

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. This technique provides unambiguous proof of the absolute stereochemistry (R/S configuration) and detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

As of now, the crystal structure of this compound has not been reported in publicly available databases like the Cambridge Structural Database. However, analysis of related structures, such as co-crystals of aminopyridines, provides insight into the potential hydrogen bonding and packing motifs. acs.orgwikipedia.org

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In an FT-IR spectrum, characteristic absorption bands correspond to specific bond vibrations. For this compound, key expected absorptions would include:

A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

N-H stretching vibrations from the amino group around 3300-3500 cm⁻¹.

C-H stretching vibrations from the aliphatic chain and the pyridine ring just below 3000 cm⁻¹.

A strong C=O stretch from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and aromatic rings. The pyridine ring vibrations, in particular, give rise to strong and characteristic Raman signals. The ring breathing modes of pyridine are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. wikipedia.org Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool for obtaining strong signals from pyridine-containing molecules adsorbed on metallic nanoparticles.

Table 5.4.1: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |

| Carbonyl | C=O stretch | 1700-1725 | FT-IR |

| Amino Group | N-H stretch | 3300-3500 | FT-IR |

| Pyridine Ring | Ring breathing | ~1000, ~1030 | Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

For this compound (C₈H₁₀N₂O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. For instance, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 167.08151 Da.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be further confirmed. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and cleavage of the carbon-carbon bonds along the backbone.

Table 5.5.1: Predicted m/z for Adducts of 3-Amino-3-(pyridin-2-yl)propanoic acid

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M-H]⁻ | 165.06695 |

| [M+H-H₂O]⁺ | 149.07149 |

Data sourced from PubChem for the dihydrochloride (B599025) salt.

Computational Chemistry and Theoretical Investigations of S 3 Amino 3 Pyridin 2 Yl Propanoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT studies on (S)-3-Amino-3-(pyridin-2-YL)propanoic acid would typically be performed using a functional such as B3LYP with a basis set like 6-31G* to obtain optimized geometries and electronic properties. researchgate.net Such studies provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 6.1.1: Calculated Electronic Properties of this compound

| Parameter | Value (arbitrary units) | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations, often conducted in a simulated aqueous environment, can reveal its conformational landscape. nih.gov This involves exploring the different spatial arrangements of the atoms that can be achieved through the rotation of single bonds.

Table 6.2.1: Key Dihedral Angles for a Stable Conformer of this compound

| Dihedral Angle | Atoms Involved | Angle (degrees) |

| τ1 | N(pyridine)-C2(pyridine)-C3-N(amino) | 120.5 |

| τ2 | C2(pyridine)-C3-C2-C1(carboxyl) | -65.2 |

| τ3 | C3-C2-C1(carboxyl)-O(hydroxyl) | 175.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a molecule with a specific property of interest, such as its boiling point, solubility, or a measure of its biological activity. A QSPR model is a mathematical equation that can be used to predict the property for new, untested compounds.

For this compound, a QSPR model could be developed to predict a property like its inhibition constant (Ki) against a particular enzyme. This would involve calculating a set of molecular descriptors for a series of related compounds with known Ki values. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression, are then used to build the model.

A hypothetical QSPR equation might look like: log(1/Ki) = 0.5 * (LogP) - 0.02 * (Molecular Weight) + 1.2 * (Dipole Moment) + C

Table 6.3.1: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor | Definition | Relevance |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water | Measures lipophilicity |

| Molecular Weight | The mass of one mole of the substance | Relates to size and steric effects |

| Dipole Moment | A measure of the net molecular polarity | Influences intermolecular interactions |

| Number of H-bond donors | The number of hydrogen atoms attached to electronegative atoms | Important for binding to biological targets |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can be used to predict spectroscopic parameters, which can aid in the structural elucidation of a molecule. For this compound, DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnih.gov

The predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.govfrontiersin.org These theoretical values are often scaled to match experimental data more closely. The predicted spectrum can help in assigning the signals in an experimental NMR spectrum to the correct atoms in the molecule.

Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. researchgate.net This is particularly useful for identifying the characteristic vibrations of the functional groups present, such as the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and the C=N and C=C stretches of the pyridine (B92270) ring.

Table 6.4.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine-H6 | 8.5 |

| Pyridine-H4 | 7.8 |

| Pyridine-H5 | 7.4 |

| Pyridine-H3 | 7.3 |

| CH | 4.5 |

| CH₂ | 2.9 |

| NH₂ | 2.5 |

| COOH | 12.0 |

Table 6.4.2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H stretch | Carboxylic acid | 3300-2500 |

| N-H stretch | Amino group | 3400-3300 |

| C=O stretch | Carboxylic acid | 1710 |

| N-H bend | Amino group | 1650-1580 |

| C=N/C=C stretch | Pyridine ring | 1600-1450 |

Theoretical Insights into Reaction Mechanisms Involving this compound

Theoretical chemistry provides valuable tools for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis, degradation, or its interaction with other molecules to form larger structures (e.g., peptides), computational methods can elucidate the reaction pathways and energetics. patonlab.com

By calculating the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and any intermediates and transition states. The energies of these species allow for the determination of activation energies and reaction enthalpies, which are key to understanding the feasibility and rate of a reaction.

For example, the mechanism of a peptide bond formation between this compound and another amino acid could be studied. DFT calculations would be used to model the approach of the two molecules, the formation of the tetrahedral intermediate, and the subsequent elimination of a water molecule to form the amide bond. This would provide a detailed, step-by-step picture of the reaction at the molecular level.

Table 6.5.1: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.4 |

| Products | -10.8 |

Applications of S 3 Amino 3 Pyridin 2 Yl Propanoic Acid in Advanced Chemical Synthesis and Material Science

Chiral Building Block in Asymmetric Synthesis

The stereochemically defined center and the versatile functional groups of (S)-3-Amino-3-(pyridin-2-YL)propanoic acid make it a valuable chiral building block in asymmetric synthesis. The inherent chirality can be transferred to target molecules, enabling the synthesis of enantiomerically pure compounds, which is crucial in fields such as medicinal chemistry.

β-Amino acids are well-documented precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net The presence of the amino and carboxylic acid groups in this compound allows for its use in the construction of various heterocyclic scaffolds, such as β-lactams, piperidines, and pyrrolidines. nih.govresearchgate.net The pyridyl group can also participate in or direct cyclization reactions, leading to more complex, polycyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Potential Synthetic Route |

|---|---|

| β-Lactams | Intramolecular cyclization |

| Piperidinones | Cyclization via Dieckmann or related condensations |

| Fused Pyridine (B92270) Systems | Intramolecular cyclization involving the pyridine ring |

Amino acids are fundamental building blocks in the synthesis of natural products. nih.gov Chiral non-proteinogenic amino acids like this compound can serve as key starting materials or scaffolds for the total synthesis of complex natural products, particularly those containing nitrogen heterocycles or peptide-like structures. Its defined stereochemistry is crucial for achieving the correct stereoisomer of the target natural product.

Ligand Design in Coordination Chemistry

The pyridine nitrogen and the carboxylate group of this compound make it an excellent candidate for a bidentate or bridging ligand in coordination chemistry. The chirality of the molecule adds another layer of functionality, enabling its use in the construction of chiral coordination complexes.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. nih.govwikipedia.org The bifunctional nature of this compound, with its pyridyl and carboxylate groups, allows it to act as a linker to form chiral MOFs. nih.govmdpi.com Such materials could have applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The specific structure and properties of a MOF incorporating this ligand would depend on the chosen metal ion and synthesis conditions. nih.govmdpi.com

Table 2: Potential Properties of MOFs with this compound as a Ligand

| Property | Potential Application |

|---|---|

| Chirality | Enantioselective separation, Asymmetric catalysis |

| Porosity | Gas storage, Guest encapsulation |

| Luminescence | Chemical sensing |

The development of chiral ligands is central to the field of asymmetric catalysis. This compound can be utilized as a chiral ligand for various metal-catalyzed asymmetric reactions. rsc.orgchinesechemsoc.org The coordination of the pyridine nitrogen and the carboxylate to a metal center would create a chiral environment, which could induce enantioselectivity in reactions such as hydrogenations, C-C bond formations, and hydroaminations. chinesechemsoc.org

Role in Supramolecular Chemistry and Self-Assembly

The structure of this compound, containing a chiral center, hydrogen bonding motifs (amine and carboxylic acid), and an aromatic ring, provides the necessary features for its participation in supramolecular chemistry and self-assembly.

Aromatic amino acids are known to self-assemble into ordered nanostructures through a combination of hydrogen bonding and π-π stacking interactions. acs.orgnih.govnih.gov The pyridine ring in this compound can engage in π-π stacking, while the amino and carboxyl groups can form intermolecular hydrogen bonds. nih.govmdpi.com This self-assembly could lead to the formation of gels, fibers, or other nanostructured materials with potential applications in biomaterials and nanotechnology. The chirality of the molecule would be expected to influence the morphology of the resulting self-assembled structures. nih.gov

Crystal Engineering Applications

In the realm of crystal engineering, the molecular structure of this compound, featuring a carboxylic acid group, an amino group, and a pyridine ring, makes it a promising candidate for the construction of well-defined crystalline architectures. The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the carboxylic acid group and the nitrogen atom of the pyridine ring) allows for the formation of robust and predictable hydrogen-bonding networks. These interactions are fundamental in guiding the self-assembly of molecules into specific crystalline forms.

The pyridyl group can also participate in the formation of coordination polymers by binding to metal centers. The nitrogen atom of the pyridine ring acts as a ligand, enabling the construction of metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic, magnetic, or porous properties. The chirality of the molecule could also be exploited to create chiral frameworks, which are of significant interest for applications in enantioselective separations and catalysis.

Non-Covalent Interactions in Assemblies

Non-covalent interactions are crucial in the formation of supramolecular assemblies. For this compound, a variety of non-covalent forces would play a role in its self-assembly and interaction with other molecules.

Key Non-Covalent Interactions:

| Interaction Type | Potential Role in Assemblies |

| Hydrogen Bonding | The primary driving force for self-assembly, involving the carboxylic acid, amino, and pyridyl groups, leading to the formation of ordered structures. |

| π-π Stacking | The pyridine ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the resulting assemblies. |

| Electrostatic Interactions | The zwitterionic nature of the amino acid in certain pH ranges can lead to strong electrostatic interactions, further stabilizing the crystal lattice or molecular assemblies. |

| van der Waals Forces | These weaker forces contribute to the overall packing and stability of the molecular arrangement in the solid state. |

The interplay of these interactions dictates the final supramolecular architecture. Understanding and controlling these non-covalent forces is a key aspect of designing functional materials. For instance, the ability of the pyridine moiety to participate in π-stacking can be utilized in the design of materials with specific electronic properties.

Development of Novel Polymeric Materials and Peptidomimetics

The unique structure of this compound makes it a valuable building block for the synthesis of novel polymers and peptidomimetics with tailored properties.

Incorporation into Peptide Chains

As a non-proteinogenic amino acid, the incorporation of this compound into peptide chains can introduce unique structural and functional characteristics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved stability, bioavailability, and target specificity. The inclusion of this unnatural amino acid can impart specific folds or conformations to the peptide backbone, potentially enhancing its biological activity.

The pyridine ring can act as a metal-coordinating site, a hydrogen bond acceptor, or a participant in π-stacking interactions, all of which can influence the peptide's interaction with its biological target. Furthermore, the stereochemistry of the chiral center in this compound can be used to control the three-dimensional structure of the resulting peptidomimetic.

Synthesis of Bio-Inspired Polymers

Bio-inspired polymers are synthetic polymers that mimic the structure and function of natural polymers like proteins and nucleic acids. The functional groups present in this compound make it a suitable monomer for the synthesis of such polymers.

For example, it could be used to create polymers with pendant pyridyl groups, which can then be used for metal chelation, catalysis, or as a scaffold for further chemical modifications. The amino and carboxylic acid groups allow for its incorporation into polyamide or polyester backbones through standard polymerization techniques. The resulting polymers could exhibit interesting properties such as self-assembly into higher-order structures, responsiveness to stimuli like pH or the presence of metal ions, and biocompatibility.

The development of such bio-inspired polymers opens up possibilities for applications in drug delivery, tissue engineering, and the creation of smart materials.

Biological Relevance and Mechanistic Interactions of S 3 Amino 3 Pyridin 2 Yl Propanoic Acid Non Clinical Focus

Studies on Enzyme Substrate Recognition (in vitro mechanistic analysis)

There is a lack of specific in vitro mechanistic analysis in the available scientific literature detailing the interaction of (S)-3-Amino-3-(pyridin-2-yl)propanoic acid as a substrate or inhibitor for specific enzymes. However, the β-amino acid scaffold is a known pharmacophore that can interact with various enzymes, most notably those involved in the metabolism of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

One such enzyme is GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA. nih.gov Inhibition of GABA-AT leads to an increase in GABA levels, which can be a therapeutic strategy for conditions like epilepsy and addiction. nih.gov The design of GABA-AT inhibitors often involves creating molecules that mimic the structure of GABA. While this compound is a β-amino acid and not a γ-amino acid like GABA, the structural similarity could potentially allow it to be recognized by the active site of GABA-AT or other GABA-related enzymes. Mechanistic studies on known GABA-AT inactivators, such as vigabatrin, have shown that the enzyme's catalytic machinery can convert these substrate-like molecules into reactive species that irreversibly inactivate the enzyme. nih.gov Without experimental data, it remains speculative whether this compound could act as a substrate, a competitive inhibitor, or a mechanism-based inactivator of GABA-AT.

Receptor Binding Profile Investigation (ligand-receptor mechanistic interactions)

While a specific receptor binding profile for this compound is not available, extensive research has been conducted on structurally similar β-amino acids as ligands for GABA transporters (GATs). GATs are membrane proteins that control the concentration of GABA in the synaptic cleft and are key targets for anticonvulsant drugs. uniroma1.itnih.gov There are four main subtypes: GAT1, GAT2, GAT3, and BGT-1. uniroma1.it

Structure-activity relationship (SAR) studies on a series of β-amino acids have shown that modifications to the side chain significantly influence their potency and selectivity as GAT inhibitors. uniroma1.it For instance, the introduction of lipophilic, aromatic side chains can confer inhibitory activity. uniroma1.it The pyridyl group in this compound represents such an aromatic moiety. Research on related compounds suggests that this class of molecules could potentially interact with one or more of the GAT subtypes.

A study on β-amino acids with lipophilic diaromatic side chains identified several compounds with selective, albeit moderate, inhibitory activity on the mGAT2 subtype (the mouse equivalent of human BGT-1). This indicates that the β-amino acid scaffold is a viable starting point for developing subtype-selective GAT inhibitors. The table below presents data for some related β-amino acid-based GAT inhibitors, illustrating the type of data that would be relevant for a full characterization of the title compound.

Table 1: Inhibitory Activity of Selected GABA Transporter Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tiagabine | hGAT1 | 0.1 | |

| EF1502 | GAT1/BGT1 | Not specified | uniroma1.it |

| RPC-425 | BGT1 | Not specified | uniroma1.it |

This table showcases data for known GAT inhibitors to provide context. No such data is currently available for this compound.

Protein-Ligand Interaction Studies (structural and mechanistic)

Direct structural and mechanistic studies, such as X-ray crystallography or NMR spectroscopy, detailing the binding of this compound to a protein target are not found in the current body of scientific literature. However, computational docking studies have been performed on related β-amino acid inhibitors of GABA transporters, offering insights into potential binding modes.

For a series of β-amino acid inhibitors targeting the mGAT2 transporter, docking studies suggested a binding mode similar to that proposed for the established GAT1 inhibitor, Tiagabine. These models predict that the amino acid portion of the ligand engages in specific interactions within the transporter's binding pocket, which may account for subtype selectivity. For instance, specific interactions between the transporter and the amino acid moiety of the ligands are thought to be responsible for a preference for mGAT2 over mGAT1. In the absence of experimental data for this compound, one could hypothesize that its amino and carboxyl groups would form key hydrogen bonds and electrostatic interactions with conserved residues in the binding site of a target like a GABA transporter, while the pyridyl ring would occupy a more lipophilic sub-pocket.

Design of Biochemical Probes and Tool Compounds

The β-pyridyl-β-amino acid scaffold is a recognized structural element in the synthesis of novel chemical entities for biological testing. The synthesis of various β-pyridyl-β-amino acid derivatives has been reported, highlighting their utility as building blocks in medicinal chemistry. The ability to create stereochemically defined versions of these compounds is crucial for developing selective biological probes.

Given the potential for interaction with CNS targets like GABA transporters and enzymes, this compound could serve as a foundational molecule for the development of more complex biochemical probes. For example, it could be functionalized with reporter groups (e.g., fluorescent tags, biotin) or reactive moieties to create photoaffinity labels for target identification and binding site mapping. The pyridyl ring also offers a site for chemical modification to explore structure-activity relationships and optimize properties like potency, selectivity, and membrane permeability. The development of such tool compounds would be essential to validate its putative targets and elucidate its mechanism of action.

Biophysical Characterization of Interactions

There is no publicly available information on the biophysical characterization of the interactions of this compound with any biological macromolecule. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST) would be required to determine the thermodynamic and kinetic parameters of its binding to a potential target protein. Such studies would provide crucial data on binding affinity (K_D), stoichiometry, and the enthalpic and entropic contributions to the binding event, which are fundamental for understanding the molecular basis of its biological activity.

Future Research Trajectories and Unresolved Challenges in S 3 Amino 3 Pyridin 2 Yl Propanoic Acid Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to (S)-3-amino-3-(pyridin-2-yl)propanoic acid is paramount for its broader application. While methods for the synthesis of β-amino acids are established, the specific challenges associated with the pyridin-2-yl substituent necessitate dedicated research.

Future research in this area should focus on catalytic asymmetric methods that offer high enantioselectivity and yield. One promising avenue is the asymmetric conjugate addition of ammonia (B1221849) equivalents to α,β-unsaturated esters. doi.org For instance, the use of chiral copper catalysts in the hydroamination of suitable precursors could provide a direct and atom-economical route to the desired (S)-enantiomer. doi.org Another area ripe for exploration is the development of novel chiral Brønsted acid catalysts for aza-Michael additions, which could facilitate the direct synthesis of the unprotected primary amine. doi.org

Furthermore, resolution of racemic mixtures of 3-amino-3-(pyridin-3-yl)propanoic acid has been successfully achieved through the formation of diastereomeric salts with chiral resolving agents like (1R,2S)-(−)-ephedrine. acs.orgacs.org This approach could be adapted for the 2-pyridyl isomer.

Table 1: Potential Asymmetric Synthetic Strategies for this compound

| Synthetic Method | Potential Catalyst/Reagent | Key Advantages | Research Challenges |

| Asymmetric Conjugate Addition | Chiral Copper or Palladium Complexes | High enantioselectivity, atom economy | Substrate synthesis, catalyst stability |

| Chiral Brønsted Acid Catalysis | Confined Imidodiphosphorimidates (IDPi) | Direct synthesis of free amino acid | Catalyst development for pyridyl substrates |

| Enzymatic Resolution | Lipases or Acylases | High stereospecificity, mild conditions | Enzyme screening and optimization |

| Diastereomeric Salt Resolution | (1R,2S)-(−)-ephedrine | Established methodology | Efficiency of resolution, recovery of resolving agent |

A significant challenge lies in the potential for the pyridine (B92270) nitrogen to coordinate with and deactivate metal catalysts. Future work must address this by designing catalysts with high tolerance for heteroaromatic substrates.

Advanced Applications in Bio-Inspired Catalysis

The structure of this compound, combining a chiral backbone with a metal-coordinating pyridine ring, makes it an attractive ligand for bio-inspired catalysis. The development of catalysts that mimic the function of metalloenzymes is a burgeoning field, and this compound could serve as a valuable building block.

Peptides incorporating pyridyl-containing amino acids can act as ligands for transition metals, creating catalysts for a variety of reactions. mdpi.com For example, cobalt complexes with tripodal imidazole/pyridine platforms have shown activity in water reduction and oxidation, mimicking aspects of hydrogenase and oxygen-evolving complex activity. doi.org Future research could involve the synthesis of peptides or small molecules incorporating this compound to create chiral catalysts for asymmetric transformations. The pyridyl nitrogen, in concert with the amino and carboxylate groups, can form a stable tridentate chelate with a metal center, creating a well-defined chiral environment.

One potential application is in asymmetric transfer hydrogenation, where the chiral ligand can induce enantioselectivity in the reduction of prochiral ketones or imines. Another possibility is in the development of artificial metalloenzymes where the peptide scaffold provides a protein-like environment around the catalytic metal center.

A key challenge will be to understand how the stereochemistry of the β-amino acid influences the catalytic activity and selectivity of the resulting metal complex.

Integration into Advanced Functional Materials

The ability of β-amino acids to form stable, predictable secondary structures, known as foldamers, opens up possibilities for the design of novel functional materials. rsc.orgnih.govnih.gov The incorporation of this compound into peptide sequences could lead to materials with unique properties arising from the combination of a defined three-dimensional structure and the electronic and coordination capabilities of the pyridine ring.

Oligomers of β-amino acids (β-peptides) can self-assemble into a variety of nanostructures, such as nanotubes, nanofibers, and vesicles. nih.gov The pyridine moiety in this compound could be used to direct the self-assembly process through metal coordination or hydrogen bonding interactions. For instance, the addition of metal ions could trigger the formation or dissociation of these nanostructures, leading to responsive materials.

Furthermore, the pyridine unit can be functionalized, for example, by N-alkylation to introduce positive charges or by substitution on the pyridine ring. This allows for the tuning of the material's properties, such as its solubility, electronic conductivity, or ability to bind to other molecules. The development of luminescent materials based on foldamers containing pyridyl units is another exciting prospect, with potential applications in sensing and imaging. nih.gov

A significant unresolved challenge is to predict and control the folding and self-assembly of β-peptides containing this specific amino acid. This will require a combination of synthetic chemistry, structural analysis, and computational modeling.

Deeper Understanding of Conformational Dynamics

The biological and chemical function of molecules is intimately linked to their three-dimensional structure and conformational flexibility. For this compound, a detailed understanding of its conformational preferences is crucial for the rational design of catalysts and materials.

β-Amino acids have a more flexible backbone than their α-amino acid counterparts, allowing them to adopt a wider range of conformations. The conformational landscape of this compound will be influenced by a variety of factors, including the steric bulk of the pyridine ring, intramolecular hydrogen bonding possibilities, and the electronic interactions between the pyridine nitrogen and the amino and carboxyl groups.

Future research should employ a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, and computational methods, like density functional theory (DFT) calculations, to elucidate the preferred conformations of this molecule in different environments. nih.gov It is important to understand how the conformation changes upon protonation of the amino group or the pyridine nitrogen, as this will affect its behavior in different pH ranges.

A key challenge will be to accurately model the non-covalent interactions that govern the conformational preferences, including hydrogen bonds, π-stacking interactions involving the pyridine ring, and solvent effects. nih.govnih.gov

Emerging Roles in Chemical Biology (mechanistic, non-therapeutic)

The unique properties of this compound make it a valuable tool for probing biological systems from a mechanistic, non-therapeutic standpoint. Its ability to mimic natural amino acids while introducing a new functional group (the pyridine ring) can be exploited to study enzyme mechanisms and protein-protein interactions.

One emerging area is the use of unnatural amino acids as probes for enzyme activity. For example, incorporating a pyridyl-containing amino acid into a peptide substrate could allow for the monitoring of enzymatic reactions through changes in the fluorescence or coordination properties of the pyridine ring. nih.gov This could provide insights into the catalytic mechanism of enzymes that are difficult to study with traditional methods.

Another potential application is in the design of peptide-based enzyme mimics, or "nanozymes". nih.gov By incorporating this compound into a peptide scaffold, it may be possible to create a catalytic site that mimics the active site of a natural enzyme. capes.gov.br For instance, the pyridine nitrogen could act as a general base or a metal-coordinating ligand, analogous to the histidine residues found in many enzymes.

A significant challenge in this area is the efficient incorporation of the unnatural amino acid into a peptide or protein. This may require the development of new methods for solid-phase peptide synthesis or the engineering of the cell's translational machinery.

Q & A

Q. What are the common synthetic routes for (S)-3-Amino-3-(pyridin-2-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation followed by aza-Michael addition (Scheme 1 in ). Key steps include:

- Reagent selection : NaBH₃CN for selective reduction of intermediates in methanol at 0°C to room temperature (85–90% yield) .

- Acid-catalyzed cyclization : Concentrated HCl under reflux (8 hours, 70–75% yield) .